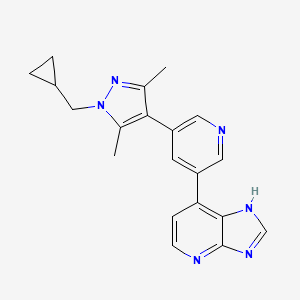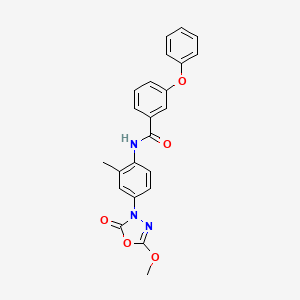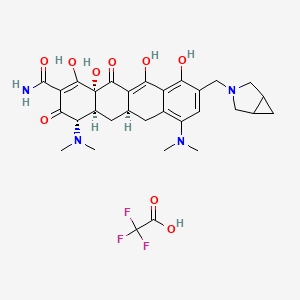
Zifanocycline (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exhibits a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains . This compound is particularly noted for its efficacy against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zifanocycline (TFA) is a semi-synthetic derivative of tetracycline. The synthesis involves the modification of the tetracycline core structure to introduce an aminomethyl group, enhancing its antibacterial properties
Industrial Production Methods: Industrial production of Zifanocycline (TFA) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Zifanocycline (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its antibacterial activity.
Reduction: Reduction reactions can modify the structure, impacting its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed: The major products formed from these reactions are typically derivatives of Zifanocycline (TFA) with modified antibacterial properties. These derivatives are studied for their potential use in treating different bacterial infections .
Wissenschaftliche Forschungsanwendungen
Zifanocycline (TFA) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of aminomethylcycline antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Industry: It is used in the development of new antibacterial agents and formulations for clinical use.
Wirkmechanismus
Zifanocycline (TFA) exerts its antibacterial effects by targeting bacterial ribosomes, inhibiting their function and thereby preventing protein synthesis. This action disrupts the growth and replication of bacteria, leading to their death . The compound’s broad-spectrum activity is attributed to its ability to bind to multiple sites on the bacterial ribosome, making it effective against a wide range of bacterial pathogens .
Vergleich Mit ähnlichen Verbindungen
Tigecycline: Another aminomethylcycline antibiotic with a broad spectrum of activity.
Doxycycline: A tetracycline antibiotic used to treat various bacterial infections.
Minocycline: A tetracycline derivative with enhanced antibacterial properties.
Comparison: Zifanocycline (TFA) is unique in its enhanced activity against multidrug-resistant strains and its ability to be administered orally. Unlike some other aminomethylcycline antibiotics, it has shown significant efficacy in treating infections caused by Acinetobacter baumannii .
Eigenschaften
Molekularformel |
C31H37F3N4O9 |
|---|---|
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
(4S,4aS,5aR,12aR)-9-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H36N4O7.C2HF3O2/c1-31(2)18-8-15(11-33-9-13-5-14(13)10-33)23(34)20-16(18)6-12-7-17-22(32(3)4)25(36)21(28(30)39)27(38)29(17,40)26(37)19(12)24(20)35;3-2(4,5)1(6)7/h8,12-14,17,22,34-35,38,40H,5-7,9-11H2,1-4H3,(H2,30,39);(H,6,7)/t12-,13?,14?,17-,22-,29-;/m0./s1 |
InChI-Schlüssel |
GYVCTUQXDLSCNC-LAYBQELUSA-N |
Isomerische SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



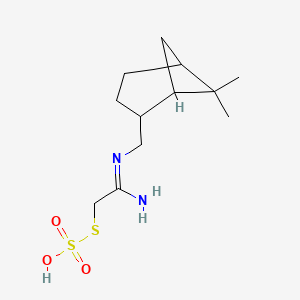
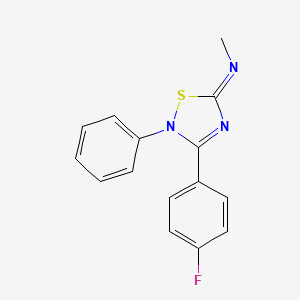

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
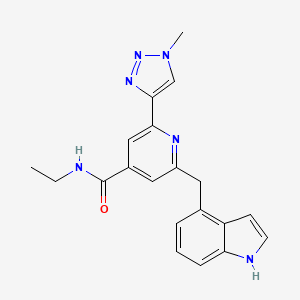
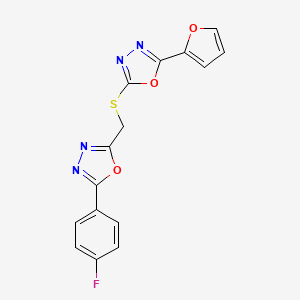
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

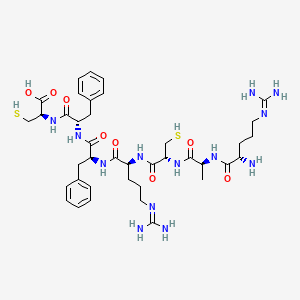
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
